(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₅S. It is characterized by the presence of a dioxolane ring and a methylbenzenesulfonate group. This compound is often used in organic synthesis due to its reactivity and stability under various conditions.
Mechanism of Action
Target of Action
It has been suggested that the compound may have multi-target actions .
Mode of Action
It has been suggested that the compound exerts antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage.
Result of Action
The compound has been shown to reduce nociceptive and edematogenic responses in mice, suggesting it has antinociceptive and anti-edematogenic effects . These effects were observed in response to chemical noxious stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is stable, the dioxolane ring can be oxidized under strong oxidative conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an alkoxide would yield an ether, while hydrolysis would produce the corresponding alcohol and sulfonic acid .
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is used as a protecting group for alcohols. Its stability under various conditions makes it ideal for multi-step synthesis processes .
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its ability to form stable intermediates is valuable in the development of pharmaceuticals .
Industry
Industrially, the compound is used in the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-nitrobenzenesulfonate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzenesulfonate
Uniqueness
Compared to similar compounds, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and stability. The presence of the methyl group on the benzene ring influences its reactivity, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347171 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7305-59-1 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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